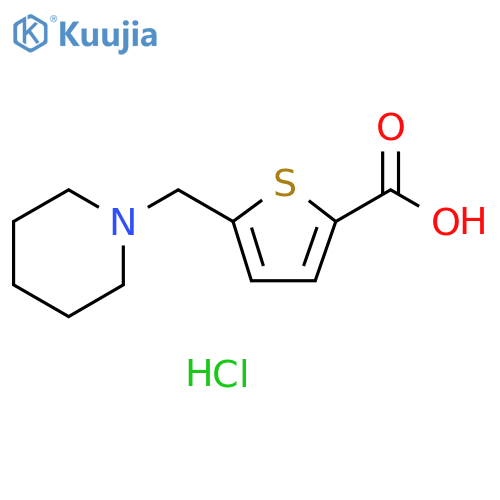

Cas no 1354960-80-7 (5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride)

1354960-80-7 structure

商品名:5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride

CAS番号:1354960-80-7

MF:C11H16ClNO2S

メガワット:261.76824092865

CID:4592707

5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- 5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride

-

- インチ: 1S/C11H15NO2S.ClH/c13-11(14)10-5-4-9(15-10)8-12-6-2-1-3-7-12;/h4-5H,1-3,6-8H2,(H,13,14);1H

- InChIKey: BKFMWUJDRISCGU-UHFFFAOYSA-N

- ほほえんだ: C(N1CCCCC1)C1=CC=C(C(=O)O)S1.Cl

5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-93495-0.05g |

5-[(piperidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride |

1354960-80-7 | 0.05g |

$176.0 | 2023-02-11 | ||

| Enamine | EN300-93495-0.1g |

5-[(piperidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride |

1354960-80-7 | 0.1g |

$262.0 | 2023-02-11 | ||

| TRC | B449855-10mg |

5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride |

1354960-80-7 | 10mg |

$ 50.00 | 2022-04-02 | ||

| TRC | B449855-50mg |

5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride |

1354960-80-7 | 50mg |

$ 160.00 | 2022-04-02 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01104215-1g |

5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride |

1354960-80-7 | 95% | 1g |

¥2828.0 | 2023-04-02 | |

| Enamine | EN300-93495-1.0g |

5-[(piperidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride |

1354960-80-7 | 1.0g |

$756.0 | 2023-02-11 | ||

| Enamine | EN300-93495-10.0g |

5-[(piperidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride |

1354960-80-7 | 10.0g |

$2776.0 | 2023-02-11 | ||

| 1PlusChem | 1P019SWN-250mg |

5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride |

1354960-80-7 | 95% | 250mg |

$426.00 | 2025-03-03 | |

| Aaron | AR019T4Z-10g |

5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride |

1354960-80-7 | 95% | 10g |

$3079.00 | 2023-12-16 | |

| Aaron | AR019T4Z-250mg |

5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride |

1354960-80-7 | 95% | 250mg |

$437.00 | 2025-02-08 |

5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride 関連文献

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Karishma Bhardwaj,Sajan Pradhan,Siddhant Basel,Mitchell Clarke,Surakcha Thapa,Pankaj Roy,Sukanya Borthakur,Lakshi Saikia,Amit Shankar,Anand Pariyar,Sudarsan Tamang Dalton Trans., 2020,49, 15425-15432

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

1354960-80-7 (5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride) 関連製品

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量